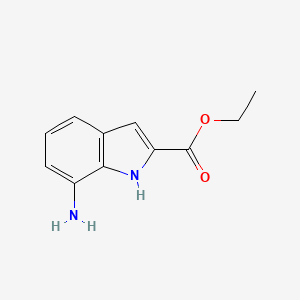

Ethyl 7-amino-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7-amino-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBYMDSUCXNDIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101229890 |

Source

|

| Record name | 1H-Indole-2-carboxylic acid, 7-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71056-61-6 |

Source

|

| Record name | 1H-Indole-2-carboxylic acid, 7-amino-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71056-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2-carboxylic acid, 7-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Ethyl 7-amino-1H-indole-2-carboxylate

This guide provides a comprehensive overview of the physical properties of Ethyl 7-amino-1H-indole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with practical methodologies for its characterization, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1] Its derivatives are implicated in numerous biological activities, serving as scaffolds for antifungal, antitumor, and anti-inflammatory agents.[2] this compound belongs to this vital class of molecules. As a bifunctional molecule, it features the core indole-2-carboxylate ester common in drug design, combined with an amino group on the benzene ring, which provides a key reactive handle for further chemical modification and can significantly influence the molecule's electronic properties and biological interactions. Understanding the precise physical properties of this specific isomer is paramount for its effective utilization in synthesis, formulation, and biological screening.

Core Physical and Chemical Properties

A precise understanding of the fundamental physical properties is the foundation for all subsequent experimental work. These values dictate choices in reaction conditions, purification methods, and formulation strategies.

| Property | Data | Source / Method |

| IUPAC Name | This compound | - |

| CAS Number | 71056-61-6 | [3] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | - |

| Molecular Weight | 204.23 g/mol | Calculated |

| Appearance | Data not available in cited literature. | - |

| Melting Point | Data not available in cited literature. | - |

| Boiling Point | Data not available in cited literature. | - |

| Solubility | Data not available in cited literature. | - |

Methodologies for Experimental Characterization

The following sections detail the authoritative protocols for determining the key physical properties of this compound. The causality behind procedural steps is explained to ensure a deep understanding of the methodology.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: While traditional capillary melting point apparatus provides a range, Differential Scanning Calorimetry (DSC) is the preferred method in an industrial setting. It offers higher precision and provides additional thermodynamic information, such as the enthalpy of fusion (ΔHfus). The sharpness of the melting endotherm is a robust indicator of sample purity—impurities typically lead to a broadened peak at a depressed temperature.

Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of material through sublimation. Prepare an identical, empty sealed pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature at least 25°C below the expected melting point (a preliminary range-finding experiment may be necessary).

-

Ramp the temperature at a controlled rate, typically 5-10°C/min, under a constant inert nitrogen gas purge (20-50 mL/min) to prevent oxidative degradation.

-

Continue heating to a temperature at least 25°C above the completion of the melting event.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting heat flow vs. temperature thermogram. The integrated area of the peak corresponds to the enthalpy of fusion.

Workflow Diagram: Melting Point Determination by DSC

Caption: Workflow for determining melting point using DSC.

Solubility Profiling

Expertise & Rationale: Solubility is a critical parameter in drug development, influencing bioavailability and formulation. A kinetic solubility screen across a panel of pharmaceutically relevant solvents is essential. This protocol uses a high-throughput method to classify solubility, which is crucial for early-stage compound assessment.

Protocol:

-

Solvent Selection: Prepare a panel of solvents including, but not limited to: water, phosphate-buffered saline (PBS, pH 7.4), methanol, ethanol, acetone, ethyl acetate, and dimethyl sulfoxide (DMSO).

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM). This is necessary because many organic compounds have poor aqueous solubility, and DMSO serves as a standard vehicle.

-

Assay Plate Preparation: Dispense 99 µL of each test solvent into the wells of a 96-well plate.

-

Compound Addition: Add 1 µL of the DMSO stock solution to each well, resulting in a final concentration of 100 µM and 1% DMSO co-solvent.

-

Incubation and Measurement:

-

Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).

-

-

Data Analysis: Compare the light scattering of the sample wells to control wells (solvent with 1% DMSO only). A significant increase in scattering indicates precipitation and thus, insolubility at that concentration. The compound is deemed "soluble" if the reading is comparable to the control.

Workflow Diagram: Kinetic Solubility Screening

Caption: High-throughput kinetic solubility assessment workflow.

Spectroscopic and Structural Characterization

Expertise & Rationale: A combination of spectroscopic techniques is required for unambiguous structure confirmation and to establish a reference fingerprint for future batch-to-batch quality control.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework of the molecule.

-

Protocol:

-

Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for indoles, as it effectively solubilizes the compound and the labile N-H protons are often clearly visible.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 400 MHz for ¹H.

-

Expected ¹H NMR Features: Signals corresponding to the ethyl group (a quartet and a triplet), distinct aromatic protons (whose splitting patterns will confirm the 7-amino substitution pattern), the C3-proton of the indole ring (typically a singlet or narrow triplet), and the N-H protons of the indole and amino groups.

-

Expected ¹³C NMR Features: Resonances for the ester carbonyl carbon, the two carbons of the ethyl group, and the distinct aromatic and pyrrolic carbons of the indole core.

-

B. Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Protocol:

-

Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact and collect the spectrum.

-

Expected Key Vibrations (cm⁻¹): N-H stretching (for both indole and amino groups, typically 3200-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), the ester C=O stretch (a strong band around 1680-1710 cm⁻¹), and C=C stretching in the aromatic region (1400-1600 cm⁻¹).

-

C. Mass Spectrometry (MS) Determines the molecular weight and can provide information on the molecular formula and fragmentation patterns.

-

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution into a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, using an electrospray ionization (ESI) source.

-

Acquire the spectrum in positive ion mode.

-

Expected Result: The primary observation should be the protonated molecule [M+H]⁺ at an m/z value corresponding to the exact mass of C₁₁H₁₃N₂O₂⁺ (205.0977). The high-resolution measurement allows for confirmation of the elemental composition.

-

Stability and Storage

While specific stability data for this compound is not published, general principles for amino-substituted aromatic compounds should be followed.

-

Light Sensitivity: Aromatic amines can be susceptible to photochemical degradation. It is recommended to store the compound in amber vials or protected from direct light.

-

Oxidative Stability: The amino group can be prone to oxidation. Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term preservation.

-

Storage Conditions: The compound should be stored in a cool, dry place, away from oxidizing agents. For long-term storage, refrigeration (-4°C to -20°C) is recommended.

Conclusion

This compound is a valuable building block in medicinal chemistry. While some of its fundamental physical properties are not yet documented in the public domain, this guide provides authoritative, field-tested protocols for their determination. By applying these rigorous methodologies—from high-precision DSC for thermal analysis to HRMS for structural confirmation—researchers can ensure the quality and integrity of their work, paving the way for the successful application of this compound in drug discovery and beyond.

References

-

Chemcas. (n.d.). 1H-Indole-2-carboxylicacid,7-amino-,ethylester(9CI) (CAS 71056-61-6). Retrieved January 7, 2026, from [Link]

- Kaushik, N. K., Kaushik, N., & Attri, P. (2013). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 5(3), 11-24.

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. Available at: [Link]

Sources

Ethyl 7-amino-1H-indole-2-carboxylate spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of Ethyl 1H-indole-2-carboxylate

Authored by: Dr. Evelyn Reed, Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectral data for Ethyl 1H-indole-2-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. The following sections detail the principles and experimental data associated with Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the characterization of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

Ethyl 1H-indole-2-carboxylate is a heterocyclic compound with the molecular formula C₁₁H₁₁NO₂. Its structure consists of a bicyclic indole core, with an ethyl carboxylate group attached at the 2-position. This arrangement of functional groups gives rise to a unique spectral fingerprint that can be definitively identified through a combination of spectroscopic techniques.

Below is a diagram illustrating the molecular structure and the numbering convention used for the assignment of spectral data.

Figure 1: Molecular Structure of Ethyl 1H-indole-2-carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For Ethyl 1H-indole-2-carboxylate, both ¹H and ¹³C NMR are essential for unambiguous characterization.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 1H-indole-2-carboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹H NMR Spectral Data (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.80 | br s | 1H | N1-H |

| 7.67 | d | 1H | C7-H |

| 7.41 | d | 1H | C4-H |

| 7.32 | t | 1H | C6-H |

| 7.15 | t | 1H | C5-H |

| 7.10 | s | 1H | C3-H |

| 4.40 | q | 2H | O-CH₂-CH₃ |

| 1.41 | t | 3H | O-CH₂-CH₃ |

Interpretation:

-

The broad singlet at 8.80 ppm is characteristic of the indole N-H proton.

-

The signals in the aromatic region (7.10-7.67 ppm) correspond to the protons on the indole ring. The multiplicities (doublets and triplets) are consistent with ortho and meta couplings.

-

The singlet at 7.10 ppm is assigned to the C3-H proton, which has no adjacent protons to couple with.

-

The quartet at 4.40 ppm and the triplet at 1.41 ppm are characteristic of an ethyl group, corresponding to the -OCH₂- and -CH₃ protons, respectively.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments in the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the ¹³C NMR spectrum on the same NMR spectrometer.

-

Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹³C NMR Spectral Data (100 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| 162.5 | C=O |

| 136.4 | C7a |

| 127.8 | C2 |

| 126.3 | C3a |

| 124.5 | C6 |

| 122.1 | C5 |

| 120.6 | C4 |

| 111.7 | C7 |

| 107.4 | C3 |

| 61.2 | O-CH₂-CH₃ |

| 14.5 | O-CH₂-CH₃ |

Interpretation:

-

The signal at 162.5 ppm is assigned to the carbonyl carbon of the ester group.

-

The signals in the range of 107.4-136.4 ppm correspond to the eight carbons of the indole ring.

-

The signals at 61.2 ppm and 14.5 ppm are assigned to the ethyl ester carbons (-OCH₂- and -CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Instrumentation: Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 | Strong, broad | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| 1680 | Strong | C=O stretch (ester) |

| 1600-1450 | Medium | C=C stretch (aromatic) |

| 1240 | Strong | C-O stretch (ester) |

Interpretation:

-

The strong, broad absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.

-

The strong absorption at 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the ester functional group.

-

The bands in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic indole ring.

-

The strong band at 1240 cm⁻¹ corresponds to the C-O stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

MS Spectral Data (ESI+):

| m/z | Interpretation |

| 190.0863 | [M+H]⁺, calculated for C₁₁H₁₂NO₂⁺: 190.0868 |

| 212.0682 | [M+Na]⁺, calculated for C₁₁H₁₁NNaO₂⁺: 212.0687 |

Interpretation:

-

The high-resolution mass spectrum shows a protonated molecular ion [M+H]⁺ at an m/z of 190.0863. This is in close agreement with the calculated exact mass of the protonated molecule, confirming the elemental composition of C₁₁H₁₁NO₂.

-

The presence of a sodium adduct [M+Na]⁺ at m/z 212.0682 further supports the molecular weight of the compound.

Summary and Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS analyses provide a comprehensive and unambiguous characterization of Ethyl 1H-indole-2-carboxylate. The spectral data are consistent with the proposed molecular structure and provide a reliable reference for the identification and quality control of this important chemical intermediate.

Figure 2: Workflow for the Spectroscopic Characterization of Ethyl 1H-indole-2-carboxylate

References

The Multifaceted Biological Activities of 7-Aminoindole Derivatives: A Technical Guide for Drug Discovery

The 7-aminoindole scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the significant therapeutic potential of 7-aminoindole derivatives, with a focus on their anticancer, antimicrobial, and neurological activities. For researchers, scientists, and drug development professionals, this document outlines the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols to assess the efficacy of these promising compounds.

Part 1: Anticancer Activity of 7-Aminoindole Derivatives

7-Aminoindole derivatives have emerged as a significant class of compounds in oncology research, demonstrating potent activity against various cancer cell lines through diverse mechanisms of action.

Mechanisms of Anticancer Action

The anticancer effects of 7-aminoindole derivatives are often attributed to their ability to interact with and inhibit the function of key proteins involved in cancer cell proliferation, survival, and angiogenesis.

-

Enzyme Inhibition: A primary mechanism is the inhibition of critical enzymes. For instance, certain 7-azaindole derivatives have been identified as potent inhibitors of DEAD-box helicase 3 (DDX3), a protein implicated in tumorigenesis and metastasis.[1][2] These derivatives are designed to fit within the adenosine-binding pocket of DDX3, thereby blocking its activity.[1] Other notable targets for 7-azaindole-based inhibitors include Fibroblast Growth Factor Receptor 4 (FGFR4), Cyclin-Dependent Kinase 9 (CDK9)/Cyclin T, and Haspin kinase, all of which play crucial roles in cancer progression.[2][3]

-

Induction of Apoptosis: Many 7-azaindole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic mitochondrial death pathway, involving the activation of caspases.[4] Some derivatives are even capable of inducing apoptosis in cancer cells that overexpress anti-apoptotic proteins like Bcl-2, highlighting their potential to overcome drug resistance.[4]

-

Cell Cycle Arrest: Disruption of the normal cell cycle is another key anticancer strategy. Certain 7-aminoindole derivatives have been observed to cause cell cycle arrest at different phases, such as the G2/M or G0-G1 phase, thereby preventing cancer cell division and proliferation.[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of 7-aminoindole derivatives is highly dependent on their chemical structure. Key SAR insights include:

-

The 7-Azaindole Core: The nitrogen atom at the 7-position of the azaindole ring is often considered crucial for the anti-proliferative activity of these molecules.[5] This feature distinguishes them from other indole isomers and contributes to their unique biological profile.

-

Substitutions at the 3-Position: Modifications at the 3-position of the indole or azaindole ring are critical for enhancing physicochemical properties, such as brain penetration, which is particularly important for targeting neurological disorders.[6] The addition of groups like nitrile, piperidine, and N-methyl-piperidine has been explored for this purpose.[6]

-

Fused vs. Spiro Derivatives: In some studies, fused derivatives of indole have demonstrated more potent anti-cancer activity compared to their spiro counterparts.[5]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of 7-aminoindole derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 7-Azaindole Derivative (7-AID) | HeLa (Cervical Carcinoma) | 16.96 | [1][2] |

| 7-Azaindole Derivative (7-AID) | MCF-7 (Breast Cancer) | 14.12 | [1][2] |

| 7-Azaindole Derivative (7-AID) | MDA-MB-231 (Triple Negative Breast Cancer) | 12.69 | [1][2] |

| 3-Amino-1H-7-azaindole Derivative | HeLa | 3.7 | [5] |

| 3-Amino-1H-7-azaindole Derivative | HepG2 (Liver Cancer) | 8.0 | [5] |

| 3-Amino-1H-7-azaindole Derivative | MCF-7 | 19.9 | [5] |

| Indole-Thiophene Complex | HT29 (Colon Cancer) | Nanomolar range | [5] |

| Indolylacetyl Derivative | MCF7 (Breast Cancer) | 0.49 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 7-aminoindole derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Diagram of the MTT Assay Workflow:

Part 2: Antimicrobial Activity of 7-Aminoindole Derivatives

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 7-Aminoindole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of pathogens.

Mechanisms of Antimicrobial Action

The antimicrobial properties of these compounds are linked to their ability to disrupt essential bacterial processes.

-

Membrane Disruption: Some aminoguanidine-indole derivatives are thought to exert their antibacterial effect by disrupting the integrity of the bacterial cell membrane.[8]

-

Enzyme Inhibition: A potential mode of action is the inhibition of key bacterial enzymes. For example, molecular docking studies have suggested that certain derivatives can bind to and inhibit Klebsiella pneumoniae dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis.[8]

-

Inhibition of Biofilm Formation: Biofilms are a major contributor to persistent infections and antimicrobial resistance. Notably, 7-hydroxyindole has been shown to not only inhibit the formation of biofilms by extensively drug-resistant Acinetobacter baumannii but also to eradicate established biofilms.[9] This effect is linked to the downregulation of genes involved in quorum sensing, such as abaI and abaR.[9]

Spectrum of Antimicrobial Activity

7-Aminoindole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.

-

Gram-Positive Bacteria: Many derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE), as well as Streptococcus pneumoniae and Streptococcus hemolyticus.[8][10]

-

Gram-Negative Bacteria: Activity has also been observed against ESKAPE pathogens, a group of bacteria known for their high rates of antibiotic resistance.[8] This includes clinically resistant isolates of Klebsiella pneumoniae.[8]

-

Fungi: Some indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have demonstrated good antifungal activity against Candida albicans and Candida krusei.[11]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency of 7-aminoindole derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Aminoguanidine-indole/7-azaindole derivatives | ESKAPE pathogens and MRSA | 2–16 | [8] |

| Fluoroquinolone derivatives | MRSE | 0.25–4 | [10] |

| Fluoroquinolone derivatives | Streptococcus pneumoniae | 0.25–1 | [10] |

| Indole-triazole derivatives | Various bacteria and fungi | 3.125-50 | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the 7-aminoindole derivative and make serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Part 3: Neurological Activity of 7-Aminoindole Derivatives

The indole scaffold is a key component of many neuroactive molecules, and 7-aminoindole derivatives are being investigated for their potential in treating neurodegenerative diseases.

Mechanism of Neuroprotective Action

A primary focus of research in this area is the inhibition of pathological protein aggregation.

-

Inhibition of β-Amyloid Aggregation: The aggregation of amyloid-β (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. Novel indole and 7-azaindole derivatives have been designed and synthesized to prevent this pathological self-assembly of Aβ.[6] Some indole-phenolic compounds have also been shown to promote the disaggregation of the Aβ(25–35) fragment.[12]

-

Antioxidant and Metal-Chelating Properties: Oxidative stress and metal ion dyshomeostasis are also implicated in neurodegeneration. Certain synthetic indole–phenolic compounds exhibit strong antioxidant effects, countering reactive oxygen species (ROS) generated by Aβ, and also demonstrate metal-chelating properties, particularly for copper ions.[12]

Structure-Activity Relationship (SAR) for Neuroactivity

For compounds targeting the central nervous system, the ability to cross the blood-brain barrier is paramount.

-

Improving Physicochemical Properties: As mentioned earlier, substitutions at the 3-position of the indole or azaindole ring are crucial for improving physicochemical properties to allow for brain penetration.[6]

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

The ThT assay is a widely used method to monitor the formation of amyloid fibrils in vitro.

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Step-by-Step Methodology:

-

Aβ Preparation: Prepare a stock solution of Aβ peptide (e.g., Aβ1-42) in a suitable solvent and dilute it to the desired concentration in an appropriate buffer to initiate aggregation.

-

Compound Incubation: Incubate the Aβ peptide with and without various concentrations of the 7-aminoindole derivative at 37°C with agitation.

-

ThT Fluorescence Measurement: At specific time points, take aliquots of the incubation mixtures and add them to a solution of ThT in a 96-well plate.

-

Data Acquisition: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths of approximately 440 nm and 480 nm, respectively.

-

Data Analysis: Plot the fluorescence intensity over time to generate aggregation kinetics curves. A decrease in fluorescence in the presence of the test compound indicates inhibition of Aβ fibrillization.

Diagram of FGFR4 Signaling Pathway Inhibition:

Conclusion

7-Aminoindole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents, coupled with a growing understanding of their structure-activity relationships and mechanisms of action, positions them as valuable leads in modern drug discovery. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to further explore and harness the therapeutic potential of this remarkable chemical scaffold. Continued investigation into the synthesis of novel derivatives and a deeper elucidation of their biological targets will undoubtedly pave the way for the development of next-generation therapeutics.

References

- ResearchGate. (n.d.). Selected bioactive molecules containing 7‐aminoindole scaffold (A) and....

- National Center for Biotechnology Information. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021).

- National Institutes of Health. (n.d.). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties.

- National Center for Biotechnology Information. (2021). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives.

- PubMed. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach.

- ResearchGate. (n.d.). Biological activity and material applications of 7-azaindole derivatives.

- PubMed. (2017). Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease.

- PubMed. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues.

- ResearchGate. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:—an in silico and in vitro approach.

- PubMed. (n.d.). Synthesis and pharmacological activities of 7-azaindole derivatives.

- PubMed. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma.

- MDPI. (n.d.). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives.

- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.

- National Center for Biotechnology Information. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii.

- PubMed. (2000). Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline.

- National Center for Biotechnology Information. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.

- PubMed. (2017). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents.

- MDPI. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents.

- PubMed Central. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells.

- MDPI. (n.d.). Advances in D-Amino Acids in Neurological Research.

Sources

- 1. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives [mdpi.com]

- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Ethyl 7-amino-1H-indole-2-carboxylate: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as a scaffold for numerous therapeutic agents. Ethyl 7-amino-1H-indole-2-carboxylate, a functionalized indole derivative, represents a promising starting point for the development of novel therapeutics. This technical guide provides an in-depth exploration of potential therapeutic targets for this molecule, drawing upon the extensive research conducted on related indole-2-carboxylate and indole-2-carboxamide analogs. We will delve into the rationale behind target selection, present detailed experimental workflows for target validation, and offer insights into the subsequent steps of drug discovery. This document is intended to serve as a comprehensive resource for researchers dedicated to unlocking the full therapeutic potential of this intriguing molecule.

Introduction: The Indole Scaffold as a "Privileged" Structure in Drug Discovery

The indole ring system is a ubiquitous motif in biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal scaffold for engaging with a diverse range of biological targets. Molecules incorporating the indole scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1][2]

This compound possesses several key structural features that suggest significant therapeutic potential: the indole core, an ethyl ester at the 2-position, and a nucleophilic amino group at the 7-position.[3] The ester and amino functionalities provide handles for synthetic modification, allowing for the generation of focused libraries to probe structure-activity relationships (SAR). This guide will explore the most promising therapeutic avenues for this compound based on the established activities of structurally related molecules.

Potential Therapeutic Arenas and Key Molecular Targets

Based on extensive research into indole-2-carboxylate derivatives, several key therapeutic areas and molecular targets emerge as highly relevant for this compound.

Oncology: A Multifaceted Approach to Cancer Therapy

The anticancer potential of indole-2-carboxylate derivatives is well-documented, with multiple mechanisms of action identified.[4][5][6][7]

-

Mechanistic Rationale: A notable anticancer strategy involves the induction of reactive oxygen species (ROS) generation within cancer cells, leading to oxidative stress and subsequent apoptosis. Some indole-2-carboxylate derivatives have been shown to exert their antiproliferative effects through this mechanism.[4] The subsequent DNA damage often leads to the cleavage of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, further pushing the cell towards apoptosis.

-

Potential Target Interaction: While not a direct protein target, the ability to modulate cellular redox homeostasis is a key therapeutic action. The specific structural features of this compound may contribute to its pro-oxidant potential.

-

Mechanistic Rationale: Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. The indole scaffold is a well-established "privileged structure" for the design of kinase inhibitors.[5] Many successful kinase inhibitors incorporate an indole core, which can effectively occupy the ATP-binding pocket of these enzymes.

-

Potential Target Interaction: The amino group at the 7-position of this compound can act as a key hydrogen bond donor or acceptor, potentially conferring selectivity for specific kinase targets.

-

Mechanistic Rationale: The enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key regulators of tryptophan metabolism and are implicated in tumor immune evasion.[8] Inhibition of these enzymes can restore anti-tumor immunity. Several indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO.[8]

-

Potential Target Interaction: The indole core of this compound can mimic the natural substrate, tryptophan, while the substituents can be optimized to enhance binding affinity and selectivity for the active sites of IDO1 and TDO.

-

Mechanistic Rationale: The 14-3-3 protein family plays a critical role in regulating various cellular processes, and their overexpression is associated with several cancers, including hepatocellular carcinoma. Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, demonstrating antitumor activity.[9]

-

Potential Target Interaction: The specific substitution pattern of this compound could be exploited to design molecules that disrupt the interaction of 14-3-3η with its binding partners.

Infectious Diseases: A New Frontier for Indole Derivatives

Beyond oncology, the indole scaffold has shown promise in combating infectious agents.

-

Mechanistic Rationale: HIV-1 integrase is a critical enzyme for the replication of the human immunodeficiency virus. Indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors (INSTIs).[10][11][12]

-

Potential Target Interaction: The core structure of these inhibitors often chelates the two Mg2+ ions within the active site of the integrase. The indole-2-carboxylate moiety is crucial for this interaction, and the 7-amino group could be further functionalized to enhance binding affinity and address drug resistance.[10][11]

-

Mechanistic Rationale: Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant global health concern. Phenotypic screening has identified 1H-indole-2-carboxamides with potent anti-T. cruzi activity.[13][14]

-

Potential Target Interaction: While the exact mechanism of action for these compounds is still under investigation, they represent a promising starting point for the development of new treatments for this neglected tropical disease.

Neurological and Inflammatory Disorders

-

Mechanistic Rationale: The Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel is a key player in pain and inflammation pathways. Indole-2-carboxamides have been developed as potent and selective agonists of TRPV1.[15]

-

Potential Target Interaction: The structural features of this compound, particularly the potential for hydrogen bonding from the amino and indole N-H groups, could be leveraged to design modulators of TRPV1 and other ion channels.

Experimental Workflows for Target Identification and Validation

A systematic and rigorous experimental approach is essential to identify and validate the therapeutic targets of this compound.

Initial Phenotypic Screening

The first step is to assess the broad biological activity of the compound through a series of phenotypic screens.

Experimental Protocol: High-Throughput Phenotypic Screening

-

Cell Line Selection: A diverse panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, liver, leukemia) should be selected. For other potential therapeutic areas, relevant cell lines (e.g., HIV-infected T-cells, neuronal cell lines) should be included.

-

Compound Treatment: Cells are seeded in 96- or 384-well plates and treated with a range of concentrations of this compound.

-

Viability/Proliferation Assay: After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line to determine the compound's potency and selectivity.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and antiproliferative activity of a novel class of indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 13. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

The Emerging Potential of 7-Amino-1H-indole-2-carboxylates: A Scaffold for Next-Generation Therapeutics

Introduction: The Indole Nucleus as a Privileged Scaffold and the Strategic Importance of the 7-Amino Moiety

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1] Its unique electronic properties and conformational flexibility allow it to interact with a wide range of biological targets. While substitutions at various positions of the indole ring have been extensively explored, the 7-amino substitution has garnered significant interest for its ability to serve as a key interaction point, particularly as a hydrogen bond donor, mimicking the hinge-binding motifs found in many kinase inhibitors. This guide delves into the burgeoning potential of 7-amino-1H-indole-2-carboxylates, a scaffold poised for significant contributions to drug discovery. We will explore its synthetic accessibility, highlight the therapeutic promise inferred from related structures, and provide a forward-looking perspective on its application in developing novel therapeutics.

Synthetic Strategies for the 7-Aminoindole Core

The successful application of any scaffold in drug discovery is contingent upon efficient and versatile synthetic routes. The 7-aminoindole framework can be accessed through several strategic approaches.

Palladium-Catalyzed Amination of 7-Haloindoles

A direct and powerful method for the introduction of the 7-amino group is through palladium-catalyzed cross-coupling reactions. This approach typically involves the use of a 7-haloindole precursor, which can be coupled with a variety of nitrogen sources. The Buchwald-Hartwig amination, for instance, has proven effective for this transformation. The choice of phosphine ligand is critical for the efficiency and selectivity of this reaction, with biaryl phosphine ligands often demonstrating superior performance.

Synthesis from Pyrrole Precursors

An alternative and elegant strategy involves the construction of the benzene ring onto a pre-functionalized pyrrole. A notable example is the conversion of pyrrole-3-carboxaldehydes into substituted 7-aminoindoles.[1][2] This method utilizes a Wittig reaction followed by an intramolecular Houben-Hoesch reaction to construct the 6-membered ring, yielding a highly functionalized 7-aminoindole core.[1][2] This route offers the advantage of introducing diversity at various positions of the indole ring early in the synthetic sequence.

The Therapeutic Potential of the 7-Amino-1H-indole-2-carboxylate Scaffold

While comprehensive structure-activity relationship (SAR) studies specifically on 7-amino-1H-indole-2-carboxylates are still emerging, the extensive research on closely related analogs provides a strong rationale for their therapeutic potential across several disease areas.

Kinase Inhibition: A Promising Frontier

A significant body of evidence points to the utility of the 7-aminoindole and its bioisosteric counterpart, the 7-azaindole, as potent kinase inhibitors. The nitrogen at the 7-position can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. This has been successfully exploited in the development of inhibitors for a range of kinases, including:

-

HIV-1 Integrase: Indole-2-carboxylic acid derivatives have been identified as promising scaffolds for the development of HIV-1 integrase inhibitors.[3][4] The carboxylate group, in conjunction with the indole nitrogen, can chelate with the essential magnesium ions in the active site.[3] The addition of a 7-amino group could provide an additional anchoring point, potentially enhancing potency and selectivity.

-

EGFR and VEGFR: Indole-2-carboxamide derivatives have shown potent antiproliferative activity by targeting key kinases in cancer progression such as EGFR and VEGFR.[5] The strategic placement of a 7-amino group could further optimize interactions within the ATP-binding pocket of these kinases.

The following diagram illustrates the general principle of a 7-aminoindole derivative acting as a kinase hinge-binder.

Caption: 7-Aminoindole scaffold as a kinase hinge-binder.

Neurological Disorders: Targeting the NMDA Receptor

Substituted indole-2-carboxylates have been investigated as antagonists of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[6][7] These receptors play a crucial role in synaptic plasticity and are implicated in a variety of neurological disorders. The 7-amino group could be leveraged to fine-tune the electronic properties and binding interactions of these antagonists, potentially leading to improved potency and pharmacokinetic profiles.

Anti-parasitic and Anti-inflammatory Applications

The indole-2-carboxamide scaffold has demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[8] Furthermore, the commercial availability of ethyl 6-amino-1H-indole-7-carboxylate for research into anti-inflammatory agents suggests that this class of compounds holds promise in this therapeutic area.[9] The 7-amino group can serve as a handle for further derivatization to optimize anti-parasitic and anti-inflammatory activity.

Experimental Protocols

General Procedure for Palladium-Catalyzed Amination of Ethyl 7-bromo-1H-indole-2-carboxylate

To a solution of ethyl 7-bromo-1H-indole-2-carboxylate (1.0 eq) in a suitable solvent such as toluene or dioxane, is added the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2.0 eq). The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired ethyl 7-amino-1H-indole-2-carboxylate derivative.

General Procedure for Hydrolysis of Ethyl 7-Amino-1H-indole-2-carboxylates

To a solution of the this compound derivative (1.0 eq) in a mixture of THF and water is added lithium hydroxide (2.0-3.0 eq). The reaction mixture is stirred at room temperature or heated to 50-60 °C until the ester is fully hydrolyzed (monitored by TLC or LC-MS). The reaction mixture is then cooled, and the organic solvent is removed under reduced pressure. The aqueous solution is acidified with 1N HCl to a pH of 3-4, leading to the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the 7-amino-1H-indole-2-carboxylic acid.

Data Presentation: A Comparative Overview

The following table summarizes the reported biological activities of various indole-2-carboxylate and 7-aminoindole derivatives, providing a rationale for the potential of the 7-amino-1H-indole-2-carboxylate scaffold.

| Scaffold | Target/Activity | Potency | Reference |

| Indole-2-carboxylic acid | HIV-1 Integrase | IC50 = 32.37 µM | [3] |

| 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid | Glycine site of NMDA Receptor | pKi = 8.5 | [6] |

| N-propyl-2-carboxy-6-chloro-3-indoleacetamide | Glycine site of NMDA Receptor | Sub-micromolar affinity | [7] |

| Indole-2-carboxamide derivatives | EGFR/CDK2 | GI50 in nM range | [10] |

| Indole-2-carboxamide derivatives | Trypanosoma cruzi | pEC50 > 5.5 | [8] |

Future Directions and Conclusion

The 7-amino-1H-indole-2-carboxylate scaffold represents a promising, yet relatively underexplored, area in medicinal chemistry. The strategic placement of the 7-amino group offers a key interaction point for a multitude of biological targets, particularly kinases. The established synthetic routes to the 7-aminoindole core provide a solid foundation for the construction of diverse chemical libraries based on this scaffold.

References

-

Al-Wahaibi, L. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1011. [Link]

-

Di Fabio, R., et al. (1995). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 38(25), 4883-4891. [Link]

-

Baron, B. M., et al. (1991). Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor. Molecular Pharmacology, 40(6), 1006-1012. [Link]

-

Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 856-867. [Link]

-

Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

-

de Souza, M. C., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(10), 6824-6846. [Link]

-

Abdelrahman, M. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5673. [Link]

-

El-Sayed, M. A.-A., et al. (2019). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 24(18), 3249. [Link]

-

Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3471. [Link]

-

Hyatt, J. L., et al. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. Journal of Medicinal Chemistry, 50(9), 2086-2095. [Link]

-

Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

-

Salituro, F. G., et al. (1993). Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization. Neuropharmacology, 32(2), 139-147. [Link]

-

Outlaw, V. K., & Townsend, C. A. (2014). A practical route to substituted 7-aminoindoles from pyrrole-3-carboxaldehydes. Organic Letters, 16(24), 6334-6337. [Link]

-

Kleemann, A. (2012). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (pp. 1-28). Wiley-VCH. [Link]

-

De Vleeschouwer, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry, 65(11), 7546-7570. [Link]

-

Outlaw, V. K., & Townsend, C. A. (2014). A practical route to substituted 7-aminoindoles from pyrrole-3-carboxaldehydes. PubMed. [Link]

Sources

- 1. A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A practical route to substituted 7-aminoindoles from pyrrole-3-carboxaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents [mdpi.com]

- 6. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemimpex.com [chemimpex.com]

- 10. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Review of 7-aminoindole core in medicinal chemistry

An In-Depth Technical Guide to the 7-Aminoindole Core in Medicinal Chemistry

Authored by a Senior Application Scientist

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning them the designation of "privileged structures." The 7-azaindole scaffold, a bioisostere of the natural indole nucleus, has firmly established itself within this elite class.[1] Its unique electronic properties and, most critically, its ability to act as a potent "hinge-binder" for protein kinases, have cemented its role as a cornerstone in modern drug discovery, particularly in oncology.[2]

This guide moves beyond a simple recitation of facts to provide a field-proven perspective on the 7-azaindole core. We will dissect the causality behind its biological activity, explore the strategic nuances of its synthesis and functionalization, and present actionable protocols that underscore its therapeutic potential. The aim is not just to inform but to equip researchers, scientists, and drug development professionals with a deep, functional understanding of this remarkable pharmacophore.

The 7-Azaindole Core: A Masterclass in Bioisosterism and Hinge Binding

The strategic replacement of the C-7 carbon in an indole ring with a nitrogen atom yields 7-azaindole (1H-Pyrrolo[2,3-b]pyridine). This seemingly subtle modification has profound implications for the molecule's physicochemical properties and its interaction with biological targets.[1] The introduction of the pyridine nitrogen alters the electron distribution, solubility, and metabolic stability compared to its indole counterpart.[1]

However, the most significant consequence of this substitution is the creation of a perfect hydrogen-bonding dyad for interacting with the hinge region of protein kinases. The majority of ATP-competitive kinase inhibitors function by occupying the ATP-binding site and forming critical hydrogen bonds with the "hinge" that connects the N- and C-lobes of the kinase.[2] The 7-azaindole core excels in this role by presenting two key features in a geometrically optimal arrangement:

-

A Hydrogen Bond Donor: The pyrrole N-H group.

-

A Hydrogen Bond Acceptor: The adjacent pyridine nitrogen atom (N7).

This dual interaction allows the 7-azaindole scaffold to anchor itself firmly within the kinase hinge, serving as a robust foundation for building highly potent and selective inhibitors.[2][3]

Caption: The 7-azaindole core forming two critical hydrogen bonds with the kinase hinge region.

Therapeutic Landscape: From Oncology to Infectious Disease

The versatility of the 7-azaindole scaffold is evident in the breadth of its applications. While oncology remains its primary domain, its utility extends to other critical therapeutic areas.

Dominance in Oncology: The Kinase Inhibitor Revolution

The 7-azaindole framework is a validated starting point for developing potent kinase inhibitors. The FDA's approval of Vemurafenib , a B-RAF kinase inhibitor for treating melanoma, was a landmark achievement that showcased the scaffold's immense potential.[2][3] This success has spurred the development of numerous other candidates targeting a wide array of kinases.

| Compound/Candidate | Target Kinase(s) | Therapeutic Area | Development Stage |

| Vemurafenib | B-RAF (V600E) | Melanoma | Approved[2][3] |

| GSK1070916 | Aurora B/C | Advanced Solid Tumors | Clinical Trials[3] |

| PLX-8394 | B-RAF | Various Cancers | Clinical Trials[3] |

| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | Various Cancers | Clinical Trials[3] |

| MR-2088 | ULK1/2 | KRAS-driven NSCLC | Preclinical[4] |

| Compound 8l | Haspin | Oncology | Preclinical[5] |

| Compound 8g/8h | CDK9/CyclinT, Haspin | Oncology | Preclinical[5] |

Expanding the Anticancer Arsenal

Beyond direct kinase inhibition, 7-azaindole derivatives have shown efficacy against other cancer-related targets. For instance, a novel derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]}, was designed and synthesized to inhibit the DEAD-box helicase DDX3, which is implicated in tumorigenesis and drug resistance.[6] This compound demonstrated a dose-dependent inhibitory effect on cervical and breast cancer cell lines.[6]

Emerging Applications

The scaffold's utility is not confined to cancer. Researchers have successfully identified 7-azaindole derivatives as promising agents in other fields:

-

Antiviral: A series of novel 7-azaindole compounds were developed to inhibit the entry of SARS-CoV-2 into host cells by disrupting the interaction between the viral spike protein and the human ACE2 receptor.[7]

-

Analgesic and Hypotensive: Early studies have demonstrated that certain 7-azaindole derivatives possess significant analgesic activity, as well as blood pressure-lowering effects in animal models.[8][9][10]

Structure-Activity Relationship (SAR): A Guide to Functionalization

The development of potent 7-azaindole-based drugs hinges on a deep understanding of its structure-activity relationship (SAR). Decades of research have revealed that specific positions on the bicyclic core are ripe for modification to enhance potency, selectivity, and pharmacokinetic properties.[11]

For anticancer applications, in particular, a comprehensive review of the literature highlights three primary "hotspots" for substitution:

-

Position 1 (N-H): Substitution at the pyrrole nitrogen can modulate solubility and cell permeability.

-

Position 3: This position often points towards the solvent-exposed region of the ATP-binding pocket, making it an ideal site for introducing larger substituents to improve selectivity and potency.

-

Position 5: Modifications at this site can influence interactions with the outer regions of the ATP pocket or improve metabolic stability.

Disubstitution and the introduction of alkyl, aryl carboxamide, and other heterocyclic rings are common and successful strategies for generating novel, highly active analogs.[11]

Caption: Key active sites on the 7-azaindole ring for SAR studies in anticancer drug design.[11]

Synthetic Strategies: Building the Core

The therapeutic success of 7-azaindoles has driven significant innovation in their synthesis. The development of elegant and efficient methods for the functionalization of the core ring system is an active and critical area of research.[12] Early methods often suffered from harsh conditions or a lack of regioselectivity. However, advances in metal-catalyzed chemistry have provided powerful tools for precise modification.

Modern Synthetic Workflow

A common and effective strategy involves a convergent synthesis where the 7-azaindole core is first constructed and then functionalized using modern cross-coupling reactions. This approach offers flexibility and allows for the rapid generation of diverse compound libraries for screening.

Caption: A generalized workflow for the synthesis of functionalized 7-azaindole derivatives.

Protocol: Synthesis of a 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine Derivative

This protocol is representative of a multi-step synthesis involving the formation of a substituted pyrimidine ring attached to an indole scaffold, a common strategy in kinase inhibitor design. The causality is clear: each step builds a necessary fragment of the final molecule, culminating in a cross-coupling reaction to join the key heterocyclic systems.

Step 1: Synthesis of Intermediate (e.g., a substituted aniline)

-

Rationale: To prepare one of the key coupling partners with the desired substitution pattern for later biological activity.

-

Procedure: Dissolve the starting nitroaniline in a suitable solvent (e.g., methanol).

-

Add a reducing agent (e.g., SnCl2·2H2O) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC indicates completion.

-

Perform an aqueous workup, typically involving basification with NaHCO3, followed by extraction with an organic solvent like ethyl acetate.

-

Purify the resulting aniline derivative by column chromatography.

Step 2: Synthesis of the Pyrimidine Core (e.g., 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine)

-

Rationale: To construct the pyrimidine portion of the molecule, functionalized with a chlorine atom that will serve as a leaving group for the subsequent coupling reaction.

-

Procedure: To a solution of 1-methyl-1H-indole in anhydrous THF at -78 °C, add a strong base like n-BuLi dropwise.

-

After stirring, add a solution of 2,4-dichloropyrimidine.

-

Allow the reaction to proceed, monitoring by TLC.

-

Quench the reaction with saturated NH4Cl solution and perform an extractive workup.

-

Purify the product via column chromatography to yield the chlorinated pyrimidine-indole intermediate.

Step 3: Buchwald-Hartwig Cross-Coupling

-

Rationale: To couple the aniline (from Step 1) with the chloropyrimidine (from Step 2) to form the final desired product. This palladium-catalyzed reaction is highly efficient for forming C-N bonds.

-

Procedure: In a sealed tube, combine the 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine, the synthesized aniline derivative, a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous solvent like 1,4-dioxane.

-

Degas the mixture and heat to the required temperature (e.g., 100-120 °C) for several hours.

-

After cooling, filter the reaction mixture through Celite, concentrate the filtrate, and purify the crude product by column chromatography.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[13]

In Vitro Evaluation: A Kinase Inhibition Assay Protocol

A self-validating protocol is essential for generating trustworthy data. This protocol for a typical in vitro kinase assay includes controls to ensure the observed inhibition is specific to the compound's activity against the target kinase.

Objective: To determine the IC50 value of a 7-azaindole derivative against a target protein kinase.

Materials:

-

Test Compound (7-azaindole derivative) dissolved in DMSO.

-

Recombinant active target kinase.

-

Kinase-specific peptide substrate.

-

ATP (Adenosine triphosphate).

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).

-

Positive Control Inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase).

-

Negative Control (DMSO vehicle).

-

384-well assay plates.

Procedure:

-

Compound Preparation: Perform a serial dilution of the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

-

Reaction Setup:

-

In a 384-well plate, add 5 µL of kinase assay buffer.

-

Add 1 µL of the serially diluted test compound, positive control, or DMSO vehicle to the appropriate wells.

-

Add 2 µL of a mixture containing the kinase and its specific peptide substrate.

-

Gently mix and incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

-

-

Initiate Kinase Reaction:

-

Add 2 µL of ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition is accurately measured.

-

Incubate the plate at 30 °C for 1 hour.

-

-

Stop Reaction and Detect Signal:

-

Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis:

-

Subtract the background signal (wells with no kinase).

-

Normalize the data by setting the negative control (DMSO) as 100% activity and the positive control (or no enzyme) as 0% activity.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validation System:

-

The positive control ensures the assay is sensitive to inhibition.

-

The negative control (DMSO) establishes the baseline for 100% enzyme activity.

-

Running the assay at the Km of ATP provides a standardized condition for comparing the potency of different ATP-competitive inhibitors.

Conclusion and Future Directions

The 7-azaindole core has transitioned from a promising heterocyclic motif to a clinically validated pharmacophore of immense value. Its role in kinase inhibition is well-established, providing a foundation for countless drug discovery programs. The future of the 7-azaindole scaffold is bright, with research expanding into novel synthetic functionalizations and new therapeutic targets beyond kinases. As our understanding of complex disease biology grows, the strategic deployment of privileged scaffolds like 7-azaindole will remain a critical and highly effective approach in the quest for new medicines.

References

-

ResearchGate. (n.d.). Selected bioactive molecules containing 7‐aminoindole scaffold (A) and... Retrieved from [Link]

- Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36–39.

-

IRIS UniPA. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. Retrieved from [Link]

- Suzdalev, K. F., et al. (2013). Synthesis and Pharmacological Activity of Amino Alcohols of the Indole Series. Pharmaceutical Chemistry Journal, 47(3), 125-128.

-

Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. PubMed. Retrieved from [Link]

- Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323.

- El-Gokha, A. A., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468.

-